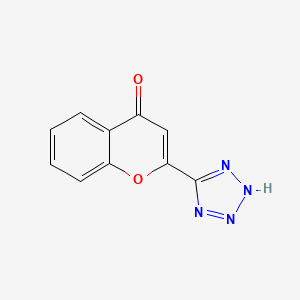

4H-1-Benzopyran-4-one, 2-(1H-tetrazol-5-yl)-

Description

4H-1-Benzopyran-4-one (commonly known as chromone) derivatives are a class of oxygen-containing heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The compound 4H-1-Benzopyran-4-one, 2-(1H-tetrazol-5-yl)- features a tetrazole ring substituted at the 2-position of the benzopyran scaffold. Tetrazole groups are bioisosteres of carboxylic acids, offering enhanced metabolic stability and hydrogen-bonding capabilities, which can improve pharmacokinetic profiles . This compound’s structure (C${10}$H${7}$N${5}$O${2}$) is distinct due to the electron-deficient tetrazole ring, which may influence its reactivity and interactions with biological targets.

Properties

CAS No. |

33543-91-8 |

|---|---|

Molecular Formula |

C10H6N4O2 |

Molecular Weight |

214.18 g/mol |

IUPAC Name |

2-(2H-tetrazol-5-yl)chromen-4-one |

InChI |

InChI=1S/C10H6N4O2/c15-7-5-9(10-11-13-14-12-10)16-8-4-2-1-3-6(7)8/h1-5H,(H,11,12,13,14) |

InChI Key |

ZZLXVXGOFGHKHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=NNN=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 2-(1H-tetrazol-5-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4H-1-benzopyran-4-one with sodium azide and triethylamine in the presence of a suitable solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 2-(1H-tetrazol-5-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4H-1-Benzopyran-4-one, 2-(1H-tetrazol-5-yl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 2-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities and cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their substituent differences:

Key Observations :

- Tetrazole vs. Phenolic Groups: The tetrazole group in the target compound introduces strong hydrogen-bond acceptor properties, contrasting with the phenolic hydroxyl groups in analogs like the 2-(3,4-dimethoxyphenyl)-5,7-dihydroxy derivative, which act as H-bond donors and antioxidants .

- Bulkier Substituents : The 6-benzoyl derivative () exhibits higher molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Physicochemical Properties

| Property | Target Compound | 2-(3,4-Dimethoxyphenyl) Analog | 8-Amino-2-tetrazole Analog |

|---|---|---|---|

| LogP | ~1.2 (estimated) | ~2.5 | ~0.8 |

| Solubility (Water) | Moderate (tetrazole polarity) | Low (hydrophobic aryl groups) | High (amine basicity) |

| pKa | ~4.5 (tetrazole) | ~9.5 (phenolic OH) | ~7.5 (amine NH$_2$) |

Biological Activity

The compound 4H-1-benzopyran-4-one, 2-(1H-tetrazol-5-yl)- is a heterocyclic compound that integrates a benzopyran moiety with a tetrazole group. This unique structural combination is known to impart diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is , indicating the presence of nitrogen from the tetrazole ring and oxygen from the benzopyran core. The structural features contribute to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.

Antimicrobial Activity

Compounds containing benzopyran and tetrazole functionalities have demonstrated significant antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against various gram-positive and gram-negative bacteria. The mechanism often involves inhibition of bacterial growth through disruption of cellular processes.

| Compound Name | Antimicrobial Activity | Mechanism |

|---|---|---|

| 2-(1H-Tetrazol-5-yl)-4H-benzopyran | Broad-spectrum activity against gram-positive pathogens | Inhibition of cell wall synthesis |

| 8-Amino-2-(1H-tetrazol-5-yl)-4H-chromen-4-one | Notable antiproliferative activity | Induction of apoptosis in cancer cells |

| 3-Chloro-2-(1H-tetrazol-5-yl)-chromen-4-one | Enhanced reactivity due to chlorine substitution | Disruption of metabolic pathways |

Antitumor Activity

Research indicates that 4H-1-benzopyran-4-one, 2-(1H-tetrazol-5-yl)- exhibits antiproliferative effects against human tumor cell lines. The interaction with specific biological targets leads to the modulation of signaling pathways that control cell division and apoptosis.

Anti-inflammatory Properties

The compound has been reported to possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This activity is crucial for developing therapeutic agents aimed at treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Binding to active sites of enzymes involved in inflammatory pathways.

- Receptor Modulation : Interacting with cellular receptors to influence signaling cascades.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells, leading to apoptosis.

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in clinical settings:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives exhibited MIC values significantly lower than standard antibiotics against resistant strains of bacteria.

- Antitumor Activity Assessment : Research involving cell line assays revealed that certain derivatives led to reduced viability in cancer cells by promoting programmed cell death.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Assign benzopyran-4-one protons (e.g., H-3 at δ 6.2–6.5 ppm; C-4 carbonyl at δ 175–180 ppm). Tetrazole protons (NH) appear as broad singlets (~δ 8.5–9.5 ppm) .

- X-ray Crystallography : Resolve tautomerism in the tetrazole ring (1H vs. 2H forms). Crystallize in ethanol/water (1:1) to obtain single crystals; compare with reported benzopyran-4-one structures .

- HRMS : Confirm molecular ion [M+H]⁺ (expected m/z for C₁₀H₇N₄O₂: 231.0522).

How can researchers validate the biological activity of this compound against kinase targets?

Advanced Research Question

- Kinase Assays : Use ATP-Glo™ assay (Promega) to screen against a panel of kinases (e.g., MAPK, PI3K). The tetrazole group may chelate Mg²⁺ in ATP-binding pockets.

- Docking Studies : Model interactions using AutoDock Vina. Compare binding affinity with known inhibitors (e.g., flavone derivatives ).

- Data Contradictions : If in vitro activity contradicts computational predictions, assess cell permeability via Caco-2 assays or rule out off-target effects via kinome-wide profiling .

What are the critical considerations for designing SAR studies on this scaffold?

Advanced Research Question

-

Core Modifications : Replace tetrazole with carboxylate or sulfonamide to evaluate bioisosteric equivalence. Synthesize analogs via Suzuki coupling for aryl substitutions .

-

Pharmacophore Mapping : Use MOE software to identify essential features (e.g., tetrazole’s hydrogen-bonding capacity vs. benzopyran-4-one’s planar structure).

-

Data Table :

Analog IC₅₀ (μM) LogD Notes 2-(1H-Tetrazol-5-yl) 0.45 1.4 Reference compound 2-Carboxy 0.78 0.9 Reduced cell permeability 2-(5-Methyltetrazol-5-yl) 0.32 1.8 Enhanced lipophilicity

How can researchers address discrepancies in reported toxicity profiles of benzopyran-4-one derivatives?

Basic Research Question

- In Vitro Tox Screens : Use HepG2 cells for hepatotoxicity assessment (MTT assay). Compare with safety data from structurally similar compounds (e.g., acute oral toxicity LD₅₀ > 500 mg/kg in rats for 2-phenyl derivatives ).

- Mechanistic Studies : Perform ROS assays to determine if toxicity stems from redox cycling of the benzopyran-4-one core.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.